N-Methoxy-N-methylheptanamide

Übersicht

Beschreibung

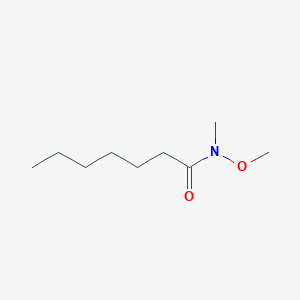

N-Methoxy-N-methylheptanamide is an organic compound with the molecular formula C9H19NO2. It is a member of the class of compounds known as amides, specifically a methoxy amide. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylheptanamide can be synthesized through a one-pot method from carboxylic acids. The process involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine. Common reagents used for this activation include trichloroacetonitrile and triphenylphosphine. The reaction typically proceeds under mild conditions, yielding the desired amide in high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar methodologies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high throughput and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methoxy-N-methylheptanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Methoxy-N-methylheptanamide serves as a versatile intermediate in organic synthesis. Its ability to act as an acyl cation and aldehyde equivalent makes it valuable for constructing complex organic molecules. The compound has been utilized in the synthesis of various derivatives, which can be further modified for specific applications.

This compound has shown promise in pharmaceutical research, particularly in the development of anti-parasitic agents. It exhibits selective inhibition against parasitic histone deacetylases (HDACs), which are crucial for the growth of pathogens like Plasmodium falciparum, the causative agent of malaria. Compounds that target HDACs can suppress parasite growth at lower concentrations than those required for mammalian cells, making them potential candidates for drug development against malaria and other parasitic diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Acyltransferase Activity : Research involving synthetic analogues, including this compound, demonstrated its role in elucidating biosynthetic pathways in mycobacteria, highlighting its importance in understanding virulence factors .

- Inhibition Studies : A study reported that hydroxamic acid-based HDAC inhibitors exhibited better potency against P. falciparum than traditional treatments, suggesting that derivatives of this compound could enhance therapeutic efficacy against malaria .

Wirkmechanismus

The mechanism by which N-Methoxy-N-methylheptanamide exerts its effects involves its interaction with various molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

- N-Methoxy-N-methylacetamide

- N-Methoxy-N-methylpropionamide

- N-Methoxy-N-methylbutanamide

Comparison: N-Methoxy-N-methylheptanamide is unique due to its longer carbon chain compared to similar compounds like N-Methoxy-N-methylacetamide or N-Methoxy-N-methylpropionamide. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions.

Biologische Aktivität

N-Methoxy-N-methylheptanamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound (CAS No. 104863-66-3) can be described by the following structural formula:

This compound features a heptanamide backbone with a methoxy and a methyl group attached to the nitrogen atom. Its molecular weight is approximately 171.25 g/mol, and it exhibits unique physical properties that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a one-pot method from carboxylic acids, activated using reagents like trichloroacetonitrile and triphenylphosphine. This method is efficient for producing high-purity amides under mild conditions.

This compound acts primarily as an acylating agent. It forms covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate enzyme activity or alter protein structures, leading to significant biological effects.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative properties against various cancer cell lines. The following table summarizes the results of studies measuring its growth inhibition (GI50 values) in different cell lines:

| Compound | Cell Line | GI50 (μM) | Notes |

|---|---|---|---|

| This compound | TC32 | 0.98 | Comparable to other potent inhibitors |

| This compound | TC71 | 1.2 | Effective in inhibiting growth |

| Control Compound | TC32 | >10 | No significant inhibition observed |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with various enzymes, potentially influencing their catalytic activities. Specific investigations into its effect on diacyltransferases have revealed that it can modulate lipid biosynthesis pathways, particularly in pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .

Case Studies

- Anticancer Research : A study conducted on the antiproliferative effects of this compound demonstrated significant inhibition in human embryonal carcinoma cell lines (TC32 and TC71). The compound exhibited a GI50 value comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment .

- Enzyme Modulation : Another study highlighted the role of this compound in modulating the activity of PapA5, an acyltransferase involved in the biosynthesis of virulence factors in Mtb. This modulation was linked to altered lipid profiles in bacterial membranes, impacting bacterial virulence and host-pathogen interactions .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Pharmaceutical Development : Its antiproliferative properties make it a candidate for further investigation as an anticancer drug.

- Biochemical Research : It can be used as a tool compound to study enzyme mechanisms and protein interactions.

- Agricultural Chemistry : As an intermediate in the synthesis of agrochemicals, it may play a role in developing new pest control agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methoxy-N-methylheptanamide in academic research?

this compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting heptanoyl chloride with N,O-dimethylhydroxylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization may include controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions . For purification, slow solvent evaporation (e.g., methanol) can yield crystalline products suitable for structural validation .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide structural confirmation, with methoxy (~δ 3.2–3.4 ppm) and methylamide (~δ 3.0 ppm) protons showing distinct shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) to confirm synthetic success .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally similar amides .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption, which can degrade amide bonds. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation or skin contact .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., carbonyl carbon for nucleophilic attack). Databases like NIST Chemistry WebBook and the Cambridge Structural Database provide reference data for benchmarking computational predictions. Molecular dynamics simulations may also explore solvent effects on reaction kinetics.

Q. What strategies resolve discrepancies in spectroscopic data for this compound across studies?

Systematic validation involves:

- Cross-referencing with standardized databases (e.g., NIST ) to confirm chemical shifts and fragmentation patterns.

- Repeating synthesis under controlled conditions to isolate batch-specific impurities .

- Employing 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

Q. How can reaction conditions be optimized to improve yields of this compound?

Key variables include:

- Catalyst Screening : Lewis acids (e.g., ZnCl2) may accelerate acylation reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) can enhance reagent solubility, while low temperatures reduce byproduct formation .

- Stoichiometric Ratios : A slight excess of N,O-dimethylhydroxylamine (1.2 eq.) drives the reaction to completion .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

The methoxy and methyl groups sterically shield the amide bond, reducing susceptibility to hydrolysis. Kinetic studies under varying pH conditions (e.g., HCl/NaOH solutions) can quantify degradation rates. Spectroscopic monitoring (e.g., IR for carbonyl group integrity) provides real-time mechanistic data .

Q. Methodological Considerations

- Data Reproducibility : Adhere to protocols from systematic reviews (e.g., Cochrane guidelines ) for meta-analyses of synthetic yields or spectroscopic data.

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported melting points or NMR shifts, accounting for instrumental or environmental factors .

Eigenschaften

IUPAC Name |

N-methoxy-N-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIAROJONVPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545702 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-66-3 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.